4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile
Description
4-{[4-(4-Methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile is a small organic molecule featuring a benzonitrile core linked via a methylene (–CH2–) bridge to a piperazine ring. The piperazine moiety is substituted at the 4-position with a 4-methoxypyrimidin-2-yl group. The methoxy group on the pyrimidine ring enhances solubility and may influence binding affinity, while the benzonitrile group contributes to rigidity and electronic effects .
Properties
IUPAC Name |
4-[[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-23-16-6-7-19-17(20-16)22-10-8-21(9-11-22)13-15-4-2-14(12-18)3-5-15/h2-7H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKOQEUOYZBOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxypyrimidine with piperazine under controlled conditions to form the intermediate 4-(4-methoxypyrimidin-2-yl)piperazine.
Coupling with Benzonitrile: The intermediate is then coupled with a benzonitrile derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-{[4-(4-hydroxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile.
Reduction: Formation of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-{[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions where acetylcholine levels are deficient, such as in Alzheimer’s disease.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine/Piperidine Linkers
The compound belongs to a broader class of benzonitrile derivatives featuring nitrogen-containing heterocycles. Key structural analogues include:
Key Observations :
- Aromatic Substituents : The 4-methoxypyrimidin-2-yl group offers a larger aromatic surface than the 4-methoxypyridine in , favoring π-π interactions with hydrophobic pockets.
- Ring Conformation : Piperidine rings in adopt chair conformations, whereas the piperazine in the target compound may adopt different conformations due to the pyrimidine substituent, affecting target engagement .
Cytotoxicity and Potency
Evidence from piperazinyl derivatives highlights the impact of substituents on biological activity:
- Acetyl vs. Benzoyl Groups : Piperazine derivatives with 4-acetyl groups (e.g., compound 9 in ) exhibit IC₅₀ values of 1.84 mM (HCT116 cells), while bulkier 4-benzoyl analogues (e.g., compound 29 ) show reduced potency (IC₅₀ = 42.36 mM) . This suggests the 4-methoxypyrimidin-2-yl group in the target compound, being less sterically demanding than benzoyl, may retain or improve potency.
- Sulfonyl Groups : Piperazine derivatives with 4-(methylsulfonyl) groups (e.g., compound 43 ) demonstrate stronger inhibition (IC₅₀ = 8.2 mM, A549 cells) than 4-(phenylsulfonyl) analogues (IC₅₀ > 50 mM) . The methoxy group in the target compound may balance hydrophobicity and electronic effects better than sulfonyl groups.
Target Specificity
- Kinase Inhibition : Pyrimidine-containing compounds (e.g., pyrido[3,4-d]pyrimidin-4(3H)-one derivatives in ) often target kinases due to their ability to mimic ATP’s purine ring. The target compound’s pyrimidine moiety may confer similar selectivity.
- GLUT1 Inhibition : Pyrazolyl-benzonitrile derivatives (e.g., ) exhibit activity as GLUT1 inhibitors, suggesting the benzonitrile core is versatile. The target compound’s piperazine-pyrimidine substituent may redirect specificity toward other transporters or enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
